TC-N 22A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

TC-N 22A: est un modulateur allostérique positif puissant, sélectif, actif par voie orale et capable de traverser la barrière hémato-encéphalique du récepteur métabotropique du glutamate 4 (mGlu4). Il a une concentration efficace (CE50) de 9 nanomolaires dans les cellules de rein de hamster nouveau-né exprimant le mGlu4 humain . Ce composé présente une activité minimale contre les autres récepteurs métabotropiques du glutamate, ce qui le rend hautement sélectif pour le mGlu4 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du TC-N 22A implique la préparation de dérivés tricycliques de thiazolopyrazole. La voie de synthèse spécifique et les conditions réactionnelles sont détaillées dans la littérature par Sang-Phyo Hong et al. (2011)

Méthodes de production industrielle: Les méthodes de production industrielle du this compound ne sont pas largement documentées, car il est principalement utilisé à des fins de recherche. La synthèse peut être mise à l’échelle en utilisant des techniques standard de synthèse organique, en garantissant la pureté et le rendement du composé.

Analyse Des Réactions Chimiques

Types de réactions: Le TC-N 22A subit principalement des réactions typiques des dérivés de thiazolopyrazole. Celles-ci comprennent :

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction: Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels du composé.

Substitution: Des réactions de substitution peuvent être utilisées pour introduire différents substituants sur le noyau de thiazolopyrazole.

Réactifs et conditions courants :

Oxydation: Des agents oxydants courants tels que le peroxyde d’hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction: Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.

Substitution: Divers agents halogénants et nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés avec différents groupes fonctionnels, tandis que la substitution peut introduire divers substituants sur la structure de base.

Applications De Recherche Scientifique

Scientific Research Applications

1. Inhibition of Carbohydrate-Lectin Interactions

One of the most significant applications of TC-N 22A is its ability to inhibit carbohydrate-lectin interactions. This inhibition is crucial for developing anti-adhesion therapies, which can disrupt biofilm formation—a common issue in chronic infections.

- Case Study : In a study examining the binding affinity of this compound to carbohydrate-lectin complexes, surface plasmon resonance (SPR) analysis demonstrated a significant reduction in binding efficiency when this compound was present, indicating its potential as a therapeutic agent against biofilm-associated infections .

2. Neuroprotection in Central Nervous System Diseases

This compound has also been investigated for its neuroprotective properties. Research indicates that it may protect neuronal cells from proteolytic degradation, thus preserving their function and viability.

- Data Table: Neuroprotective Effects of this compound

| Study | Cell Type | Concentration | Observed Effect |

|---|---|---|---|

| Neuronal Cells | 10 µM | Reduced protease activity | |

| Cortical Neurons | 5 µM | Increased cell viability |

This table summarizes findings from various studies highlighting the protective effects of this compound on different neuronal cell types.

3. Applications in Cancer Research

This compound's ability to modulate protein interactions has implications in cancer research, particularly concerning tumor cell adhesion and metastasis.

Mécanisme D'action

Le TC-N 22A exerce ses effets en se liant au récepteur métabotropique du glutamate 4 et en agissant comme un modulateur allostérique positif. Cela signifie qu’il améliore la réponse du récepteur à son ligand naturel, le glutamate, sans activer directement le récepteur lui-même . La liaison du this compound au récepteur induit un changement conformationnel qui augmente l’affinité du récepteur pour le glutamate, conduisant à une signalisation accrue via le récepteur . Cette modulation de l’activité du récepteur métabotropique du glutamate 4 peut influencer diverses voies cellulaires et processus physiologiques, en particulier dans le système nerveux central .

Comparaison Avec Des Composés Similaires

Composés similaires :

VU0155041: Un autre modulateur allostérique positif du récepteur métabotropique du glutamate 4 avec une sélectivité et une puissance similaires.

ADX88178: Un composé présentant une activité similaire sur le récepteur métabotropique du glutamate 4, utilisé dans la recherche pour les maladies du système nerveux central.

Unicité: Le TC-N 22A est unique en raison de sa haute sélectivité pour le récepteur métabotropique du glutamate 4 et de sa capacité à traverser la barrière hémato-encéphalique . Cela le rend particulièrement précieux pour les études in vivo et les applications thérapeutiques potentielles ciblant les troubles du système nerveux central .

Activité Biologique

Overview

TC-N 22A, also known as mGluR4-PAM-1, is a novel compound characterized as a potent, selective, orally active , and brain-permeable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). Its significant pharmacological properties make it a candidate for therapeutic applications in various central nervous system disorders.

This compound enhances the activity of mGlu4 receptors through positive allosteric modulation. This interaction increases the receptor's response to glutamate, leading to enhanced glutamatergic neurotransmission. The effective concentration (EC50) of this compound is reported to be 9 nanomolar in human mGlu4-expressing baby hamster kidney cells, indicating its high potency and selectivity for this receptor type .

Pharmacokinetics

- Oral Bioavailability : this compound is orally active and demonstrates good plasma and brain exposure levels following administration.

- Blood-Brain Barrier Penetration : The compound effectively crosses the blood-brain barrier, which is critical for its potential therapeutic use in CNS disorders .

Cellular Effects

This compound modulates neuronal activity by influencing synaptic transmission and plasticity. Its action on mGlu4 receptors has implications for various physiological processes, including:

- Neuroprotection : By enhancing mGlu4 activity, this compound may protect neurons from excitotoxicity.

- Anxiolytic and Antidepressant Effects : Research suggests that modulation of mGlu4 could alleviate symptoms associated with anxiety and depression .

Research Applications

This compound has been utilized in various studies to explore its effects on mGlu4 signaling pathways. Some notable findings include:

- Animal Models : In rodent models, this compound demonstrated significant effects on behavior indicative of anxiolytic properties. These studies suggest potential applications in treating anxiety disorders .

- Pharmacological Characterization : Studies have characterized this compound's pharmacological profile, confirming its selectivity for mGlu4 over other receptors. This selectivity is crucial for minimizing side effects associated with broader-spectrum drugs .

Comparative Analysis with Other Compounds

| Compound | Mechanism | EC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | Positive allosteric modulator | 9 | High for mGlu4 |

| VU0155041 | Positive allosteric modulator | ~10 | High for mGlu4 |

| ADX88178 | Positive allosteric modulator | ~20 | Moderate for mGlu4 |

This table highlights the comparative potency and selectivity of this compound against other known modulators of the mGlu4 receptor. Its unique profile underscores its potential as a therapeutic agent.

Propriétés

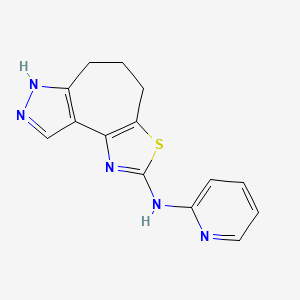

IUPAC Name |

N-pyridin-2-yl-5-thia-3,11,12-triazatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5S/c1-2-7-15-12(6-1)17-14-18-13-9-8-16-19-10(9)4-3-5-11(13)20-14/h1-2,6-8H,3-5H2,(H,16,19)(H,15,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBISXWCOHGUFSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=NN2)C3=C(C1)SC(=N3)NC4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.